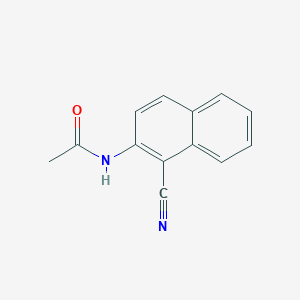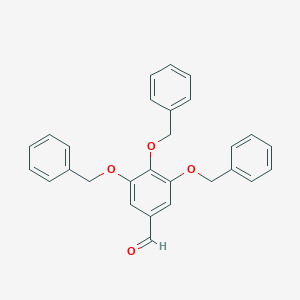
3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely found in nature, particularly in plants and microorganisms. They are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science. The structure of this compound consists of an indole ring substituted with two methyl groups at positions 2 and 3, and a propanenitrile group at position 1.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile can be achieved through several methods. One common approach involves the reaction of 2,3-dimethylindole with a suitable nitrile source under specific conditions. For example, the reaction of 2,3-dimethylindole with 2,2-diarylacetonitriles in the presence of a Brønsted acid catalyst can lead to the formation of this compound . Another method involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant, silica gel as an additive, and p-toluenesulfonic acid monohydrate as a catalyst in dichloromethane at 30°C .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and cost-effectiveness of the production process.
化学反应分析
Types of Reactions
3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound and generate derivatives with different properties.
Common Reagents and Conditions
Substitution: Substitution reactions can involve the use of various nucleophiles or electrophiles to introduce new functional groups into the indole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of quinone derivatives, while reduction reactions can produce fully hydrogenated products such as 8H-2,3-Dimethylindole .
科学研究应用
3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile has several scientific research applications across different fields:
作用机制
The mechanism of action of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic substitution reactions due to the presence of the indole ring, which is rich in π-electrons . This allows it to bind to various receptors and enzymes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile can be compared with other similar compounds to highlight its uniqueness:
2,3-Dimethylindole: This compound shares the same indole core but lacks the propanenitrile group.
2,3-Dimethylindole-1-acetonitrile: Similar to this compound, but with a shorter nitrile side chain. It is used in different synthetic applications and has distinct reactivity.
2,3-Dimethylindole-1-butanenitrile: This compound has a longer nitrile side chain and may exhibit different physical and chemical properties compared to this compound.
属性
IUPAC Name |
3-(2,3-dimethylindol-1-yl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-10-11(2)15(9-5-8-14)13-7-4-3-6-12(10)13/h3-4,6-7H,5,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOGDYFHVOLNEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CCC#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400304 |
Source


|
| Record name | 2,3-Dimethylindole-1-propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26019-47-6 |
Source


|
| Record name | 2,3-Dimethylindole-1-propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
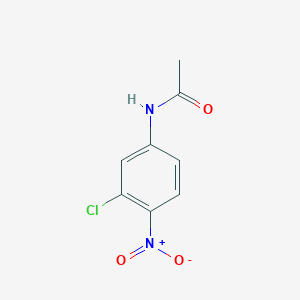

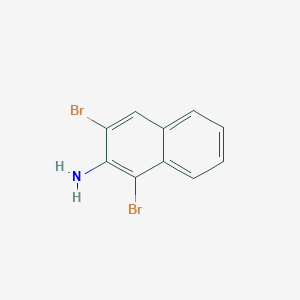

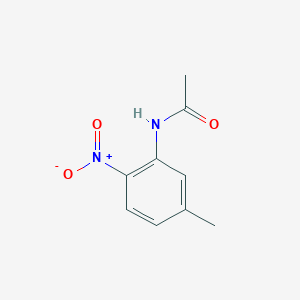


![1-[(4-Propylphenyl)ethynyl]-4-(trans-4-propylcyclohexyl)-benzene](/img/structure/B189127.png)
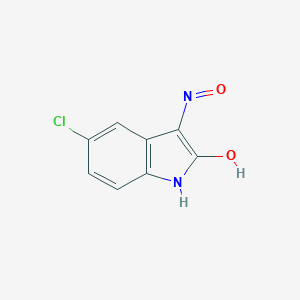

![5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]](/img/structure/B189131.png)
